mTOR Kinase Inhibitor Potency and Drug Metabolism Advantages Over the Tetrahydroquinazoline (THQ) Scaffold
In a direct core scaffold replacement study, a pyrimidoaminotropane (the target compound's core) was compared to a tetrahydroquinazoline (THQ) core for mTOR inhibition [1]. The pyrimidoaminotropane-based clinical candidate GNE-555 exhibited a Ki of 1.5 nM against mTOR and demonstrated an improved profile by attenuating CYP3A4 time-dependent inhibition (TDI), a liability observed with the THQ scaffold [1]. This shows a quantifiable advantage in both target potency and off-target metabolic liability for the target scaffold over the THQ comparator [1].
| Evidence Dimension | mTOR Inhibitory Potency (Ki) and CYP3A4 Time-Dependent Inhibition |
|---|---|
| Target Compound Data | Ki = 1.5 nM (GNE-555, core scaffold derivative); No CYP3A4 TDI reported |
| Comparator Or Baseline | Tetrahydroquinazoline (THQ) scaffold-based inhibitor (GDC-0349); Demonstrated CYP3A4 TDI |
| Quantified Difference | Sub-nanomolar potency achieved. Elimination of CYP3A4 TDI liability, a critical advantage for drug development. |
| Conditions | In vitro enzymatic assay for Ki; Human liver microsome assay for CYP3A4 TDI |
Why This Matters
This directly demonstrates the scaffold's role in achieving a superior balance of high potency and reduced metabolic liability, a key selection criterion over older chemotypes.
- [1] Estrada, A.A., et al. Pyrimidoaminotropanes as potent, selective, and efficacious small molecule kinase inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. 2013, 56(7), 3090-3101. View Source
